2,5-Dinitrobenzene-1,4-diol
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Overview
Description
2,5-Dinitrobenzene-1,4-diol is an organic compound characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound is a derivative of benzene and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinitrobenzene-1,4-diol typically involves nitration reactions. One common method is the nitration of hydroquinone (benzene-1,4-diol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in large reactors with precise temperature and concentration controls to maximize yield and purity. The product is then purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dinitrobenzene-1,4-diol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are used for esterification or etherification.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Reduction: 2,5-Diaminobenzene-1,4-diol
Substitution: Various esters or ethers depending on the substituents introduced.
Oxidation: Quinones or other oxidized derivatives.
Scientific Research Applications
2,5-Dinitrobenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying nitroaromatic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dinitrobenzene-1,4-diol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
2,5-Dinitrobenzene-1,4-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical properties and reactivity In contrast, other dinitrobenzene isomers lack hydroxyl groups, resulting in different reactivity and applications
Properties
Molecular Formula |
C6H4N2O6 |
---|---|
Molecular Weight |
200.11 g/mol |
IUPAC Name |
2,5-dinitrobenzene-1,4-diol |
InChI |
InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H |
InChI Key |
YTTGBZFJDLAQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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